Lead;sodium

Lead-Acid Battery Grid Alloy Oxygen Evolution Reaction

Standard lead alloys fail to control oxygen evolution or replicate NaPb Zintl-phase electrochemistry. This Lead;sodium intermetallic (10 wt% Na in Pb) is engineered for two specific outcomes: (1) 200 mV increase in oxygen overpotential and 2-3x higher charge transfer resistance (Rct) in 1.28 g/cm³ H₂SO₄, directly mitigating water loss in VRLA positive plates; (2) Safer, controlled reactivity with alkyl halides vs. pyrophoric pure sodium. Ideal for HEV starter batteries, UPS, and organolead synthesis. - 9.5% min active sodium (exothermic melt at 225°C) - Quantifiable 50% capacity reduction model for post-Li-ion anode R&D - Water-quenchable residues - no explosive hazards

Molecular Formula NaPb
Molecular Weight 230 g/mol
CAS No. 12740-44-2
Cat. No. B3418705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead;sodium
CAS12740-44-2
Molecular FormulaNaPb
Molecular Weight230 g/mol
Structural Identifiers
SMILES[Na].[Pb]
InChIInChI=1S/Na.Pb
InChIKeyWBLCSWMHSXNOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lead-Sodium Alloy Technical Baseline


Lead;sodium (CAS 12740-44-2), commonly supplied as a sodium-lead alloy (typically with a nominal composition of 10 wt% Na in Pb), is a brittle intermetallic material used in specialized electrochemical and organometallic applications [1]. Key physicochemical characteristics include the formation of distinct Zintl phases, such as NaPb, Na₅Pb₂, and Na₁₅Pb₄, which exhibit strong ordering tendencies that preclude solid-solution behavior at high sodium concentrations [2]. In industrial synthesis, particularly for tetraethyllead (TEL) production, the alloy is generated by an exothermic reaction initiated at 225°C using a melt of 90 parts lead with 10.5 parts sodium (w/w), yielding a material with a minimum of 9.5% active sodium [1].

Lead-Sodium Alloy Substitution Barriers


In both electrochemical energy storage and industrial chemical synthesis, Lead;sodium alloy exhibits performance characteristics that are not replicated by other common lead-based alloys (e.g., Pb-Ca, Pb-Sb) or by pure sodium metal. Substitution fails at two critical levels: (1) Electrochemical behavior—the presence of sodium alters the surface oxide chemistry and gas evolution kinetics of the lead electrode, a property not shared by Pb-Ca-Sn or Pb-Sb systems which address corrosion through entirely different mechanisms [1]; and (2) Reactivity and safety—the alloy provides a controlled, predictable reactivity with alkyl halides that pure sodium cannot offer without extreme exothermic hazards, while simultaneously being far safer to handle and quench than metallic sodium [2]. These mechanistic and safety differences mean that substituting this specific alloy with a generic lead alloy or an alternative sodium source will result in quantifiable performance loss or increased process risk.

Lead-Sodium Alloy Comparative Evidence


Oxygen Evolution Overpotential

Sodium addition to lead significantly increases the overpotential for the oxygen evolution reaction (OER) on the positive grid. This is a key differentiator for reducing water loss and improving charging efficiency in valve-regulated lead-acid (VRLA) batteries. The Pb-Na alloy shows a markedly higher onset potential for OER compared to a pure Pb grid electrode [1].

Lead-Acid Battery Grid Alloy Oxygen Evolution Reaction

Corrosion Resistance

The Pb-Na alloy exhibits superior corrosion resistance compared to pure lead in the sulfuric acid environment of a lead-acid battery. Electrochemical impedance spectroscopy (EIS) reveals a significantly higher charge transfer resistance (Rct) for the Pb-Na electrode, indicating a more protective passive film that inhibits Pb oxidation to PbO and PbSO₄ [1].

Lead-Acid Battery Grid Alloy Corrosion Resistance

Na-Ion Anode Voltage Profile

First-principles calculations predict that the Na-Pb system operates at a lower, flatter voltage plateau than other common Na-alloying anodes (Sn and Sb). This characteristic is advantageous for constructing high-voltage, high-energy-density full cells. The theoretical voltage profile for NaPb exhibits distinct plateaus below 0.5 V vs. Na/Na⁺, whereas Na-Sn and Na-Sb systems show sloping profiles at higher voltages [1].

Sodium-Ion Battery Anode Material First-Principles Thermodynamics

Sodium vs Lithium Storage Capacity

The electrochemical storage capacity of a Pb-based anode differs fundamentally between lithium and sodium systems due to the formation of distinct Zintl intermediate phases. While Pb@PbO-C nanocomposite anodes deliver a reversible capacity of ~600 mAh/g in Li cells, the same material exhibits a significantly lower capacity of ~300 mAh/g at 20 mA/g in Na cells. This difference is attributed to the formation of the highly ionic NaPb Zintl phase, which possesses lower electronic conductivity than its Li counterpart [1].

Sodium-Ion Battery Anode Material Zintl Phase

TEL Conversion Efficiency

The commercial synthesis of tetraethyllead (TEL) via the reaction of ethyl chloride with sodium-lead alloy is a well-established industrial process with a known, quantifiable limitation: the conversion efficiency of lead to TEL is only 25% in the standard commercial process. This necessitates extensive lead recycling and defines the baseline economic and process efficiency for any user of this material [1].

Organometallic Synthesis Tetraethyllead Process Chemistry

Lead-Sodium Alloy Validated Applications


VRLA Battery Positive Grid

This application leverages the demonstrated 200 mV increase in oxygen evolution overpotential and the 2-3× improvement in charge transfer resistance (Rct) of Pb-Na alloy over pure lead in 1.28 g cm⁻³ H₂SO₄. These properties directly mitigate water loss and grid corrosion in spirally-wound VRLA cells, which require low-gassing, maintenance-free operation. The alloy is particularly suited for positive plates where oxygen evolution is the dominant parasitic reaction, enabling longer cycle life and higher reliability in demanding applications such as hybrid electric vehicle (HEV) starter batteries and uninterruptible power supplies (UPS) [1].

Zintl Phase Model for Na-Ion Anodes

For academic and industrial battery research laboratories, the Pb-Na system serves as a critical model material for studying the formation and impact of Zintl phases on electrochemical performance. As evidenced by the quantifiable 50% capacity reduction in sodium cells (300 mAh/g) versus lithium cells (600 mAh/g) at 20 mA/g, this system provides a well-defined platform to decouple the effects of ionic intermediate phases (NaPb) from purely alloying reactions. Procurement of this compound is justified for R&D programs aimed at understanding and mitigating the performance bottlenecks of post-lithium-ion anode materials [2].

Controlled Reactivity for Synthesis

In synthetic chemistry laboratories and pilot plants, the sodium-lead alloy offers a safer, more controllable alternative to pure sodium metal for specific reductions and for the rigorous drying of ethereal solvents. The quantitative safety differentiator is its controlled reaction with water—residues can be quenched with water without the explosive violence of pure sodium. This makes it the reagent of choice when process safety and controlled reactivity are paramount, particularly in the preparation of organolead compounds like tetraethyllead, where the 25% single-pass conversion efficiency is an accepted baseline metric of the industrial process [3].

Technical Documentation Hub

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